5-bromo-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide
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Overview
Description
5-Bromo-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide is an organic compound with the molecular formula C11H16BrNO4S and a molecular weight of 338.22 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-bromo-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxybenzenesulfonyl chloride and 3-methoxypropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
5-Bromo-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Scientific Research Applications
5-Bromo-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Bromo-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide can be compared with other similar compounds, such as:
5-Bromo-2-methoxy-3-nitropyridine: This compound has a similar bromine and methoxy substitution pattern but differs in the presence of a nitro group instead of a sulfonamide group.
3-Bromo-2-methoxy-5-methylphenylboronic acid: This compound has a similar bromine and methoxy substitution pattern but includes a boronic acid group instead of a sulfonamide group.
5-Bromo-2-methoxy-N-(3-phenyl-2-propenylidene)benzenesulfonamide: This compound has a similar sulfonamide group but differs in the substitution pattern on the benzene ring.
Properties
Molecular Formula |
C11H16BrNO4S |
---|---|
Molecular Weight |
338.22 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO4S/c1-16-7-3-6-13-18(14,15)11-8-9(12)4-5-10(11)17-2/h4-5,8,13H,3,6-7H2,1-2H3 |
InChI Key |
RERJHQNUWVTCIY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Origin of Product |
United States |
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